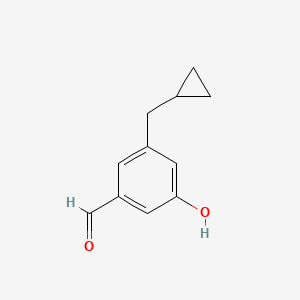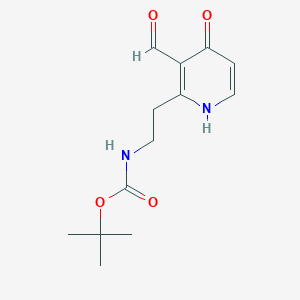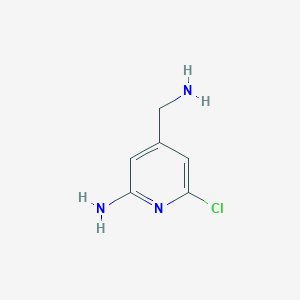
4-(Aminomethyl)-6-chloropyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)-6-chloropyridin-2-amine is an organic compound that belongs to the class of aminomethyl-substituted pyridines This compound is characterized by the presence of an aminomethyl group at the fourth position and a chlorine atom at the sixth position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-6-chloropyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the aminomethylation can be achieved using formaldehyde and ammonium chloride under acidic conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For instance, the Ullmann coupling reaction has been employed to synthesize diaryl ethers and diarylamines, which can be adapted for the production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Aminomethyl)-6-chloropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted pyridines with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)-6-chloropyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts
Wirkmechanismus
The mechanism of action of 4-(Aminomethyl)-6-chloropyridin-2-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s aminomethyl group can form hydrogen bonds with amino acid residues, while the chlorine atom can participate in hydrophobic interactions, stabilizing the compound-enzyme complex .
Vergleich Mit ähnlichen Verbindungen
4-(Aminomethyl)pyridine: Lacks the chlorine atom, making it less hydrophobic.
4-(Aminomethyl)benzoic acid: Contains a carboxylic acid group instead of a pyridine ring.
4-Aminoquinolines: Known for their antimalarial properties but differ in their ring structure and functional groups
Uniqueness: 4-(Aminomethyl)-6-chloropyridin-2-amine is unique due to the presence of both the aminomethyl and chlorine substituents on the pyridine ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and potential for diverse chemical reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C6H8ClN3 |
|---|---|
Molekulargewicht |
157.60 g/mol |
IUPAC-Name |
4-(aminomethyl)-6-chloropyridin-2-amine |
InChI |
InChI=1S/C6H8ClN3/c7-5-1-4(3-8)2-6(9)10-5/h1-2H,3,8H2,(H2,9,10) |
InChI-Schlüssel |
JQMWAIJFSXCEAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1N)Cl)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


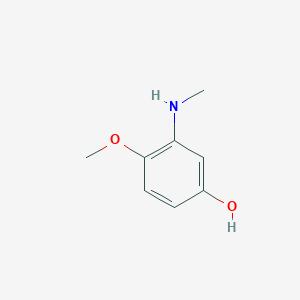
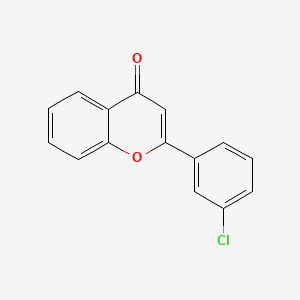


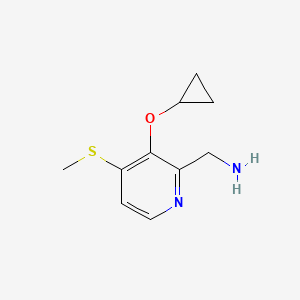
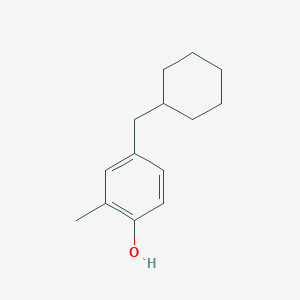
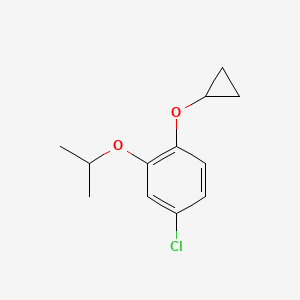
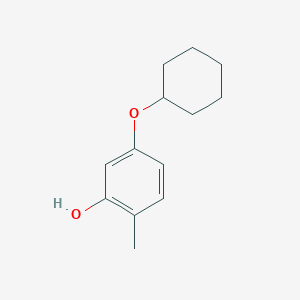
![Tert-butyl [(3-acetyl-5-fluorophenyl)amino]methylcarbamate](/img/structure/B14834860.png)


